N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide
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Overview
Description
N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide is a complex organic compound characterized by its biphenyl core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide typically involves multiple steps, starting from the biphenyl core. The introduction of the methoxy group can be achieved through nucleophilic aromatic substitution, while the sulfonamide groups are introduced via sulfonation followed by amide formation. The ethyl groups are added through alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to streamline the production process and maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product distribution .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-[1,1’-biphenyl]-2,4’-disulfonamide, while reduction of the sulfonamide groups can produce N2,N2,N4’,N4’-Tetraethyl-4-amino-[1,1’-biphenyl]-2,4’-disulfonamide.
Scientific Research Applications
N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound can be explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism by which N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Shares the biphenyl core and methoxy group but lacks the sulfonamide and ethyl groups.
4,4’-Dimethoxybiphenyl: Contains two methoxy groups on the biphenyl core, differing in the position and number of functional groups.
4-Bromoanisole: Features a bromine atom and a methoxy group on a benzene ring, similar in structure but with different functional groups.
Uniqueness
N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both sulfonamide and methoxy groups, along with ethyl substituents, allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Biological Activity
N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C21H30N2O5S2. The compound features a biphenyl core structure with multiple functional groups, which may contribute to its biological activity. The presence of ethyl and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially making it useful in treating infections.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- Case Study 1 : A study evaluated the antimicrobial efficacy of synthesized compounds related to this structure. Results indicated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics .
- Case Study 2 : Another investigation focused on the antibiofilm activity of derivatives. The findings revealed that certain modifications to the compound enhanced its ability to disrupt biofilm formation by pathogenic bacteria .
Antioxidant Properties
The antioxidant capacity of this compound has also been assessed:
- Total Antioxidant Capacity (TAC) : Using DPPH and ABTS assays, the compound exhibited notable antioxidant activity. These assays measure the ability of a substance to scavenge free radicals, indicating potential protective effects against oxidative stress .
Summary of Biological Activities
Applications
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : Its antimicrobial and antioxidant properties make it a candidate for drug development aimed at treating infections and oxidative stress-related diseases.
- Research : As a building block in organic synthesis, it can be used to develop more complex molecules with targeted biological activities.
Properties
IUPAC Name |
2-[4-(diethylsulfamoyl)phenyl]-N,N-diethyl-5-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5S2/c1-6-22(7-2)29(24,25)19-13-10-17(11-14-19)20-15-12-18(28-5)16-21(20)30(26,27)23(8-3)9-4/h10-16H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVYZCAJLPSZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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